molecular formula C7H11Cl2N3 B144274 4-Aminobenzamidine dihydrochloride CAS No. 2498-50-2

4-Aminobenzamidine dihydrochloride

Cat. No.: B144274
CAS No.: 2498-50-2
M. Wt: 208.09 g/mol
InChI Key: GHEHNICLPWTXJC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Aminobenzamidine dihydrochloride is a strong trypsin inhibitor . It also acts as a relatively weak urokinase type plasminogen activator (uPA) inhibitor . It can inhibit the growth of a human prostate tumor in SCID mice . It is used as a ligand in affinity chromatography for the purification and immobilization of enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . As a trypsin inhibitor, it binds to trypsin, preventing it from catalyzing the hydrolysis of peptide bonds. As a uPA inhibitor, it binds to uPA, reducing its ability to convert plasminogen to plasmin, a key step in the dissolution of blood clots.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully documented in the available literature. It has been reported that this compound can inhibit the growth of a human prostate tumor in SCID mice .

Preparation Methods

4-Aminobenzamidine dihydrochloride is synthesized through a multi-step process involving cyanation, addition, amination, and reduction of 4-nitrobenzoic acid . The synthetic route can be summarized as follows:

Chemical Reactions Analysis

4-Aminobenzamidine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dimethyl sulfoxide, sodium amide, and concentrated hydrochloric acid . Major products formed from these reactions include 4-aminobenzonitrile and this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

4-aminobenzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEHNICLPWTXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179695
Record name 4-Aminobenzamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2498-50-2
Record name 4-Amidinoaniline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobenzamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzamidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-AMIDINOANILINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7VNU62AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 4-Aminobenzamidine dihydrochloride in analytical chemistry?

A1: this compound serves as a valuable tool in analytical chemistry, particularly in developing and validating analytical methods for quantifying active pharmaceutical ingredients. For instance, it's used in High Performance Liquid Chromatography with UV-Vis detector (HPLC-DAD) methods to determine the concentration of vasodilator actives in ophthalmic formulations []. The compound's well-characterized properties and availability make it a suitable reference standard in such applications.

Q2: Can you explain the role of this compound in studying enzyme activity and inhibition?

A2: Research indicates that this compound is a degradation product of Diminazene aceturate []. Interestingly, Diminazene aceturate exhibits anti-glaucoma potential. This connection highlights this compound's relevance in studying enzyme activity, particularly in the context of glaucoma. Further exploration of its potential interactions with enzymes relevant to glaucoma could yield valuable insights for developing novel therapeutics.

Q3: How is this compound used in the synthesis of other compounds?

A3: this compound plays a crucial role as a building block in synthesizing complex organic molecules. Specifically, it serves as a starting material in producing Rivaroxaban (trade name Xarelto) []. Understanding its reactivity and role in this synthesis pathway is essential for optimizing the production process and ensuring the quality of Rivaroxaban, a medication used to prevent blood clots.

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